molecular formula C20H33N3O2 B5059319 N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide

N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide

Cat. No.: B5059319
M. Wt: 347.5 g/mol
InChI Key: KYLMGHHMXDIXQT-UHFFFAOYSA-N
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Description

N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant pharmacological activities and are widely used in the pharmaceutical industry . This compound is structurally complex, featuring a furan ring, multiple piperidine rings, and various functional groups that contribute to its unique properties.

Properties

IUPAC Name

N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O2/c1-4-22(20(24)19-16(2)9-14-25-19)15-17-5-12-23(13-6-17)18-7-10-21(3)11-8-18/h9,14,17-18H,4-8,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLMGHHMXDIXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)C3=C(C=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine intermediates, followed by the introduction of the furan ring and the carboxamide group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential analgesic and anesthetic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-3-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects .

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